6-Methylpyridazine-3,4-diamine
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Overview
Description
6-Methylpyridazine-3,4-diamine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridazine-3,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-diaminopyridazine with methylating agents under controlled temperature and pressure conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the methyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridazine-3,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methylpyridazine-3,4-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylpyridazine-3,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with similar structural features but lacks the methyl group.
3,6-Dihydroxy-4-methylpyridazine: A derivative with hydroxyl groups at positions 3 and 6.
6-Chloro-N3-methylpyridazine-3,4-diamine: A chlorinated analog with different reactivity and properties.
Uniqueness
6-Methylpyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 6 and the amino groups at positions 3 and 4 make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-methylpyridazine-3,4-diamine |
InChI |
InChI=1S/C5H8N4/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,6,8)(H2,7,9) |
InChI Key |
MDHGDLDUDZCXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)N)N |
Origin of Product |
United States |
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